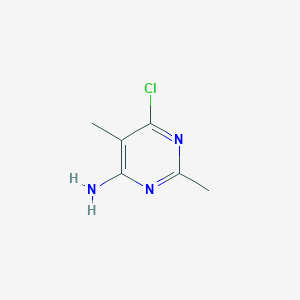

6-Chloro-2,5-dimethylpyrimidin-4-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2,5-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSWUPHSSBNJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171310 | |

| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18260-92-9 | |

| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018260929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2,5-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Chloro-2,5-dimethylpyrimidin-4-amine. The information is curated to support research, discovery, and development activities involving this pyrimidine derivative.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃. The presence of a chlorine atom at the 6-position, an amine group at the 4-position, and two methyl groups at the 2- and 5-positions of the pyrimidine ring confers specific chemical characteristics and reactivity to the molecule. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 18260-92-9 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 199.5-200.5 °C | N/A |

| Boiling Point (Predicted) | 279.7 ± 35.0 °C | N/A |

| XLogP3 | 1.6 | N/A |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol. This nucleophilic aromatic substitution reaction is a common method for introducing amino groups onto the pyrimidine ring.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol)

-

Ammonium hydroxide (8 mL)

-

Ethanol (4 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine, ammonium hydroxide, and ethanol.

-

The vial is sealed and heated to 80 °C with stirring for 8 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a yellow solid.

-

The reactivity of the chlorine atom at the 6-position makes this compound a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the pyrimidine ring activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups by reacting it with different nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5.[3]

Spectral Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the amine protons. The chemical shifts of the methyl groups would be influenced by their position on the pyrimidine ring. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the pyrimidine ring and the sp³-hybridized carbons of the methyl groups. The carbon attached to the chlorine atom would be expected to have a chemical shift in the range of 150-165 ppm.

IR Spectroscopy (Predicted): The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl groups (around 2850-2960 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).[4][5][6]

Potential Biological Significance and Drug Development Applications

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. They are known to act as "privileged structures" that can interact with various biological targets.

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[7][8] The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. While there is no specific data on the kinase inhibitory activity of this compound, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the design of new inhibitors.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [9][10]

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower amount of ADP.

-

Procedure:

-

Prepare a reaction mixture containing the target kinase, its substrate, ATP, and the test compound at various concentrations.

-

Initiate the kinase reaction and incubate for a specific time.

-

Stop the reaction and add a reagent that converts the remaining ATP to a detectable signal (e.g., luminescence).

-

Measure the signal, which is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Stability and Handling

Chloropyrimidines are generally stable compounds but can be susceptible to hydrolysis under certain conditions. The stability of this compound should be considered, especially in aqueous solutions and at elevated temperatures. It is recommended to store the compound in a cool, dry place, protected from light and moisture.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its spectral properties, reactivity profile, and biological activities, which will be instrumental in unlocking its full potential in chemical and pharmaceutical research.

References

- 1. achmem.com [achmem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. m.youtube.com [m.youtube.com]

- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-2,5-dimethylpyrimidin-4-amine (CAS No. 18260-92-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential, yet currently underexplored, biological significance.

Chemical and Physical Properties

This compound, with the CAS number 18260-92-9, is a solid, off-white compound.[1] Its chemical structure features a pyrimidine core substituted with a chloro group at the 6-position, an amino group at the 4-position, and two methyl groups at the 2- and 5-positions. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[2][3][4]

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18260-92-9 | [5] |

| Molecular Formula | C₆H₈ClN₃ | [5] |

| Molecular Weight | 157.6 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 199.5-200.5 °C | [1] |

| Boiling Point (Predicted) | 279.7±35.0 °C | [1] |

| Density (Predicted) | 1.284±0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.89±0.10 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a dichlorinated pyrimidine precursor.

Synthesis of the Starting Material: 4,6-Dichloro-2,5-dimethylpyrimidine

Experimental Protocol: Amination of 4,6-Dichloro-2,5-dimethylpyrimidine

A reported method for the synthesis of this compound is through the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol, facilitated by microwave irradiation.[7]

Materials:

-

4,6-dichloro-2,5-dimethylpyrimidine

-

Ammonium hydroxide solution

-

Ethanol

-

Microwave vial

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

Procedure: [7]

-

A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol).

-

Ammonium hydroxide (8 mL) and ethanol (4 mL) are added to the vial.

-

The vial is sealed and heated to 80°C with stirring for 8 hours in a microwave reactor.

-

After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvents.

-

The resulting residue is extracted multiple times with ethyl acetate (e.g., 8 x 15 mL).

-

The combined organic layers are washed with brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the product.

This synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in publicly available research. However, the aminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[2] This is due to its ability to mimic the purine core of ATP and bind to the hinge region of the kinase active site.

Derivatives of similar 4-aminopyrimidines have been investigated as inhibitors of various kinases, including Src/Abl kinases, which are implicated in certain cancers.[4] For instance, more complex molecules incorporating a 2-((2-methyl-4-pyrimidinyl)amino)thiazole moiety have shown potent inhibitory activity.[3]

The logical relationship for the role of aminopyrimidines as kinase inhibitors can be illustrated as follows:

Caption: Role of the aminopyrimidine scaffold in kinase inhibition.

While this compound itself may not be a potent inhibitor, its structure provides a key building block for the synthesis of more elaborate compounds with potential therapeutic applications. Further screening and derivatization of this compound could lead to the discovery of novel and selective kinase inhibitors.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While its own biological activity is not well-characterized, its structural motif is of significant interest in the development of kinase inhibitors. This technical guide provides a foundation for researchers and drug development professionals working with this compound, highlighting its synthesis and potential for further exploration in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

In-Depth Technical Guide: 6-Chloro-2,5-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, safety and handling protocols, and explores its potential applications as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound (CAS No. 18260-92-9) is a solid, white to off-white compound. Its core structure is a pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and a wide range of biologically active molecules.[1] The strategic placement of a chloro group at position 6 and an amino group at position 4 provides reactive handles for further chemical modification, making it a valuable building block in synthetic chemistry.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | Echemi |

| Molecular Weight | 157.6 g/mol | Echemi |

| CAS Number | 18260-92-9 | Echemi |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 199.5-200.5 °C | ChemicalBook |

| Boiling Point | 279.7 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.89 ± 0.10 (Predicted) | ChemicalBook |

| XLogP3 | 1.6 | Echemi |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective amination of a corresponding dichlorinated pyrimidine precursor. The chloro group at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chloro group at the 2-position.[2]

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 4,6-dichloro-2,5-dimethylpyrimidine via nucleophilic aromatic substitution.

Materials:

-

4,6-dichloro-2,5-dimethylpyrimidine

-

Ammonium hydroxide solution (e.g., 28-30%)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave synthesis vial

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A microwave synthesis vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), ethanol, and an excess of ammonium hydroxide solution (e.g., 5-10 eq).

-

The vial is securely sealed and placed in a microwave reactor.

-

The reaction mixture is heated to 80 °C and stirred for 8 hours.[3] The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.

-

The resulting residue is then partitioned between ethyl acetate and water.

-

The aqueous layer is extracted multiple times with ethyl acetate (e.g., 3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain a yellow solid.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

References

An In-depth Technical Guide to the Structure and Synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The document details two primary synthetic routes to this compound, including the synthesis of its key precursor, 4,6-dichloro-2,5-dimethylpyrimidine. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate its preparation in a laboratory setting.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidine core. The structure is characterized by a chloro group at the 6-position, an amino group at the 4-position, and two methyl groups at the 2- and 5-positions.

Chemical Structure:

Figure 1. Chemical structure of this compound.

A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18260-92-9 |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.6 g/mol |

| Melting Point | 199.5-200.5 °C |

| Boiling Point | 279.7±35.0 °C (Predicted) |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound is presented via a two-step process, commencing with the preparation of the key intermediate, 4,6-dichloro-2,5-dimethylpyrimidine, followed by a nucleophilic aromatic substitution to introduce the amino group.

Step 1: Synthesis of the Precursor 4,6-dichloro-2,5-dimethylpyrimidine

Reaction Scheme:

2,5-dimethyl-4,6-dihydroxypyrimidine → 4,6-dichloro-2,5-dimethylpyrimidine

Step 2: Synthesis of this compound

The final product is obtained through the selective amination of the dichloro precursor. The primary method involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by an amino group.

Reaction Scheme:

4,6-dichloro-2,5-dimethylpyrimidine → this compound

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a known synthesis method of this compound.

Table 2: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Method 1: Nucleophilic Aromatic Substitution |

| Starting Material | 4,6-dichloro-2,5-dimethylpyrimidine |

| Reagents | Ammonium hydroxide, Ethanol |

| Reaction Temperature | 80 °C |

| Reaction Time | 8 hours |

| Yield | ~78% |

| Product Purity | Not explicitly stated, isolated as a yellow solid |

Note: The yield is calculated based on the reported masses of starting material and product.

Experimental Protocols

Synthesis of 4,6-dichloro-2,5-dimethylpyrimidine (General Protocol)

This protocol is based on the established synthesis of similar dichloropyrimidines.

Materials and Equipment:

-

2,5-dimethyl-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add 2,5-dimethyl-4,6-dihydroxypyrimidine.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux with constant stirring for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the aqueous solution. Isolate the solid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis of this compound

This protocol is adapted from a documented synthesis.

Materials and Equipment:

-

4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol)

-

Ammonium hydroxide (8 mL)

-

Ethanol (4 mL)

-

Microwave vial

-

Microwave reactor or oil bath for heating

-

Rotary evaporator

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Charge a microwave vial with 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol), ammonium hydroxide (8 mL), and ethanol (4 mL).

-

Seal the vial and heat the mixture to 80 °C with stirring for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

-

Extract the residue with ethyl acetate (8 x 15 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid (411 mg).

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2,5-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-2,5-dimethylpyrimidin-4-amine. Due to the limited availability of experimentally derived spectra in public databases, this guide combines a known synthesis protocol with predicted spectroscopic data and analysis of expected spectral features. This information is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol CAS Number: 18260-92-9[1]

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of 4,6-dichloro-2,5-dimethylpyrimidine with ammonium hydroxide in ethanol.[1]

Experimental Protocol:

A microwave vial is charged with 4,6-dichloro-2,5-dimethylpyrimidine (1.0 eq), ammonium hydroxide, and ethanol. The vial is sealed and heated to 80°C with stirring for 8 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.4 | Singlet | 3H | C2-CH₃ |

| ~ 2.2 | Singlet | 3H | C5-CH₃ |

Experimental Protocol for ¹H NMR:

A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard proton pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 163 | C4 |

| ~ 160 | C2 |

| ~ 158 | C6 |

| ~ 115 | C5 |

| ~ 25 | C2-CH₃ |

| ~ 15 | C5-CH₃ |

Experimental Protocol for ¹³C NMR:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe. A standard proton-decoupled carbon pulse sequence is used. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3050 - 2950 | C-H | Aromatic & Aliphatic Stretching |

| 1640 - 1550 | C=N, C=C | Ring Stretching |

| 1620 - 1580 | N-H | Bending (Scissoring) |

| 1450 - 1350 | C-H | Methyl Bending |

| 800 - 700 | C-Cl | Stretching |

Experimental Protocol for IR Spectroscopy:

For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

Predicted Major Fragments:

| m/z | Fragment |

| 157/159 | [C₆H₈ClN₃]⁺ (Molecular Ion) |

| 142/144 | [M - CH₃]⁺ |

| 122 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry:

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). A standard electron energy of 70 eV is used for ionization. The mass analyzer is scanned over a suitable mass-to-charge (m/z) range.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound, which should prove valuable for researchers engaged in its synthesis and application in drug discovery and development. The combination of a documented synthesis procedure and predicted spectral data offers a robust starting point for the confirmation and characterization of this compound.

References

A Technical Guide to the Solubility of 6-Chloro-2,5-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Chloro-2,5-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public-domain literature for this compound, this document provides a comprehensive framework for its empirical determination. Included are detailed experimental protocols for solubility assessment, a structured table for data presentation, and logical diagrams illustrating both the experimental workflow and the key factors influencing the solubility of organic compounds. This guide is intended to equip researchers with the necessary tools to systematically characterize the solubility profile of this compound in various solvents, a critical step in advancing its potential therapeutic applications.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. Such structures are pivotal in the development of a wide array of pharmaceutical agents, owing to their presence in nucleic acids and their ability to act as scaffolds for molecules with diverse biological activities. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its progression through the drug discovery and development pipeline. This guide provides a standardized methodology for researchers to generate reliable and reproducible solubility data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 157.6 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 199.5-200.5 °C |

| Predicted pKa | 3.89 ± 0.10 |

| Predicted XLogP3 | 1.6 |

Note: These properties are based on predicted or limited experimental data and should be confirmed empirically.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. Table 2 provides a structured format for recording and comparing solubility measurements across various solvents at a specified temperature.

Table 2: Solubility of this compound in Various Solvents at 25°C (Template)

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 80.1 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.6 | |||

| Isopropanol | 19.9 | |||

| Acetone | 20.7 | |||

| Acetonitrile | 37.5 | |||

| Dichloromethane | 8.9 | |||

| Ethyl Acetate | 6.0 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | |||

| 5% Hydrochloric Acid | - | |||

| 5% Sodium Hydroxide | - |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh a clean, dry vial. Transfer a known volume of the filtered saturated solution to the vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The difference in weight provides the mass of the dissolved compound.

-

Chromatographic/Spectroscopic Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL and mol/L.

-

Record the temperature at which the solubility was determined.

-

Note any relevant observations, such as color changes or reactions.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

5.2. Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a useful guideline.[1] The following diagram illustrates these relationships.

Caption: Key Factors Influencing Chemical Compound Solubility.

Conclusion

While specific, publicly available solubility data for this compound is currently scarce, this technical guide provides the necessary framework for researchers to systematically and accurately determine this critical parameter. The provided experimental protocol, data presentation template, and conceptual diagrams are designed to facilitate a comprehensive understanding and characterization of the compound's solubility profile. The generation of such data is a crucial step in evaluating the potential of this compound in drug discovery and development, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical studies.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the significant and diverse biological activities exhibited by pyrimidine derivatives, a class of heterocyclic compounds integral to numerous biological processes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering an in-depth exploration of the therapeutic potential of these molecules. The information presented herein is supported by a wealth of scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Introduction

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of pharmacological activities.[2][3] This guide delves into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyrimidine derivatives, presenting key data and methodologies to aid in future research and development endeavors.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, with several compounds already in clinical use.[4][5] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various pyrimidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected pyrimidine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | Human breast cancer | 18 | [7] |

| Pyrimidine-sulfonamide hybrid 3a | HCT-116 colon cancer | 5.66 | [4] |

| Pyrimidine-sulfonamide hybrid 3b | HCT-116 colon cancer | 9.59 | [4] |

| Pyrido[2,3-d]pyrimidine 63 | Prostate (PC-3) | 1.54 | [8] |

| Pyrido[2,3-d]pyrimidine 63 | Lung (A-549) | 3.36 | [8] |

Signaling Pathways in Anticancer Activity

The anticancer effects of pyrimidine derivatives are often mediated through the modulation of specific signaling pathways. A common mechanism involves the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[6] For instance, some derivatives have been shown to inhibit the FAK/PI3K/Akt signaling pathway, leading to decreased expression of proteins involved in cell cycle progression (cyclin D1) and survival (Bcl-2).[6]

Caption: Inhibition of protein kinase signaling pathways by pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Include untreated cells as a positive control for viability.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents.[12] Pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][3]

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µM/ml) | Reference |

| Compound 12 | S. aureus | 0.87 | [13] |

| Compound 5 | B. subtilis | 0.96 | [13] |

| Compound 10 | P. aeruginosa | 0.77 | [13] |

| Compound 12 | C. albicans | 1.73 | [13] |

| Compound 11 | A. niger | 1.68 | [13] |

| Thiophenyl-pyrimidine derivative | MRSA & VREs | 2 µg/mL | [14] |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one 7a,d | Bacteria | 4–12 µmol L⁻¹ | [15] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrimidine derivatives are varied. Some derivatives function as dihydrofolate reductase (DHFR) inhibitors, interfering with the synthesis of tetrahydrofolic acid, a crucial cofactor in the biosynthesis of nucleic acids.[1] Others have been shown to inhibit FtsZ, a protein essential for bacterial cell division, by disrupting its polymerization and GTPase activity.[12]

Caption: Mechanisms of antimicrobial action of pyrimidine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The MIC is determined using methods such as broth microdilution or agar dilution.[16][17][18][19][20]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Procedure (Broth Microdilution):

-

Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Antiviral Activity

Pyrimidine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[21][22] Some compounds exhibit broad-spectrum activity against a range of RNA viruses.[23]

Quantitative Data for Antiviral Activity

The antiviral efficacy is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication or plaque formation by 50%.

Specific EC50/IC50 values for antiviral pyrimidine derivatives are highly dependent on the virus and cell line tested and are best presented in the context of specific studies.

Mechanism of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives can involve both host- and virus-targeted actions. One notable mechanism is the inhibition of host pyrimidine biosynthesis, which deprives the virus of the necessary building blocks for nucleic acid replication.[23] Some derivatives can also induce an antiviral state in host cells by stimulating the expression of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[23] Additionally, some pyrimidine nucleoside analogs, like Lamivudine, act as reverse transcriptase inhibitors, targeting viral enzymes directly.[24]

Caption: Antiviral mechanisms of pyrimidine derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[25][26][27][28][29]

Principle: A confluent monolayer of susceptible host cells is infected with a virus, which then replicates and lyses the cells, forming clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.

Procedure:

-

Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the pyrimidine derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Live cells will stain, while plaques will appear as clear, unstained areas.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 or IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent activity.[30][31][32]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound/Derivative | COX Isoform | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5 | COX-2 | 0.04 ± 0.09 | - | [5] |

| Compound 6 | COX-2 | 0.04 ± 0.02 | - | [5] |

| Compound 32 | PGE2 production | 0.003 | - | [5] |

| L1 | COX-1 | >100 | >11.11 | [33] |

| L1 | COX-2 | 9.0 | [33] | |

| L2 | COX-1 | >100 | >10.87 | [33] |

| L2 | COX-2 | 9.2 | [33] | |

| Celecoxib (Reference) | COX-1 | 6.5 | 0.06 | [33] |

| Celecoxib (Reference) | COX-2 | 0.4 | [33] |

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[30][31] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[30]

Caption: Inhibition of the cyclooxygenase pathway by pyrimidine derivatives.

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of compounds on COX-1 and COX-2 can be determined using various in vitro assays, such as colorimetric or fluorometric methods.[2][34][35][36][37]

Principle: These assays measure the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity can be monitored by the oxidation of a chromogenic or fluorogenic substrate.

Procedure (Colorimetric Assay):

-

Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme to designated wells. For inhibitor wells, add the pyrimidine derivative at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

-

Colorimetric Measurement: Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). The appearance of the oxidized product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the 100% initial activity control. The IC50 value is calculated from the dose-response curve.

Conclusion

The diverse biological activities of pyrimidine derivatives underscore their immense potential in the development of novel therapeutics. This technical guide has provided a consolidated resource on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and insights into their mechanisms of action. It is our hope that this information will serve as a valuable tool for researchers and scientists, accelerating the discovery and development of new and effective pyrimidine-based drugs to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. mdpi.com [mdpi.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. benthamdirect.com [benthamdirect.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. sigmaaldrich.com [sigmaaldrich.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrimidine Scaffolds

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of medicinal chemistry.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance.[1][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, inspiring the development of a vast array of therapeutic agents with diverse pharmacological activities.[2][4] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[5][6][7] The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects and optimize pharmacokinetic profiles.[8]

Pyrimidine Scaffolds in Anticancer Drug Discovery

A significant number of FDA-approved anticancer drugs are built upon a pyrimidine framework, highlighting the scaffold's importance in oncology.[9][10][11] These agents often function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[12][13]

Prominent FDA-Approved Pyrimidine-Based Anticancer Drugs:

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][14]

-

Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used for the treatment of HR-positive and HER2-negative breast cancer.[15]

-

Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK), indicated for the treatment of various B-cell malignancies.[16]

Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

The efficacy of many pyrimidine-based anticancer drugs stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and survival.[14][17] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors like Gefitinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, blocking its activity and downstream signaling.[4][14]

References

- 1. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3.4. General Synthesis Procedure for Substituted 2-Aminopyrimidines Id–f [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical properties of substituted pyrimidines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrimidines

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a foundational structure in the realm of biochemistry and medicinal chemistry.[1][2] As a six-membered ring containing two nitrogen atoms at positions 1 and 3, the pyrimidine scaffold is integral to the structure of nucleosides, forming the essential building blocks of nucleic acids (DNA and RNA), namely cytosine, thymine, and uracil.[1][3] Beyond their fundamental biological role, pyrimidine derivatives are recognized as "privileged scaffolds" in drug discovery. They exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][4][5] This versatility has led to the development of numerous therapeutic agents, such as the anticancer drug 5-fluorouracil and the antibacterial trimethoprim.[5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key concepts to aid in the design and development of novel pyrimidine-based therapeutic agents.

Core Physicochemical Properties of the Pyrimidine Nucleus

The parent pyrimidine molecule is a colorless, crystalline solid with a distinct aromatic odor.[1][7] Its properties are heavily influenced by the two electronegative nitrogen atoms in the ring, which create a π-deficient system.[7][8] This π-deficiency is a defining characteristic, governing the molecule's reactivity and basicity.

Chemical Properties

-

Aromaticity and π-Deficiency : Like pyridine, pyrimidine is an aromatic heterocycle. However, the inclusion of a second nitrogen atom further decreases the π-electron density of the ring, making it significantly π-deficient.[8][9] This electron deficiency is most pronounced at the 2, 4, and 6 positions.[7][8]

-

Reactivity : The π-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution difficult, as the ring is deactivated.[8][9] When such reactions do occur, they are most favorable at the 5-position, which is the least electron-deficient.[8] Conversely, the ring is highly susceptible to nucleophilic aromatic substitution, particularly at the electron-poor 2, 4, and 6 positions.[8]

-

Basicity : The second nitrogen atom also reduces the ring's ability to stabilize a positive charge upon protonation, making pyrimidine a much weaker base than pyridine. The pKa for protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine.[8][9]

Physical Properties

The fundamental physical properties of the unsubstituted pyrimidine molecule are summarized in the table below. These values are critical for experimental design, particularly in purification, formulation, and analytical processes.

| Property | Value | References |

| Molecular Formula | C₄H₄N₂ | [1] |

| Molar Mass | 80.088 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 20 to 22 °C (68 to 72 °F) | [1][8] |

| Boiling Point | 123 to 124 °C (253 to 255 °F) | [1][8] |

| Density | 1.016 g/cm³ | [1] |

| Solubility in Water | Miscible | [8][10] |

Impact of Substitution on Physicochemical Properties

The introduction of substituents to the pyrimidine ring dramatically alters its physical, chemical, and biological properties. The nature and position of these substituents can modulate key parameters like solubility, lipophilicity (LogP), and acid-base dissociation (pKa), which are critical for a compound's pharmacokinetic and pharmacodynamic profile. For instance, electron-withdrawing groups can enhance the potency of some anticancer pyrimidine derivatives, while electron-donating groups may reduce it.[11]

Quantitative Physicochemical Data of Representative Substituted Pyrimidines

The following table summarizes key physicochemical properties for a selection of substituted pyrimidine derivatives, illustrating the range of properties observed within this chemical class.

| Compound ID/Name | Structure | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | pKa | References |

| 2-Chloropyrimidine | 2-Cl-C₄H₃N₂ | 64-65 | 0.85 (calc.) | - | - | [12] |

| 2-Aminopyrimidine | 2-NH₂-C₄H₃N₂ | 124-126 | -0.19 (calc.) | - | 3.54 | [12] |

| 5-Methylpyrimidine | 5-CH₃-C₄H₃N₂ | 32-33 | 0.81 (calc.) | - | 1.83 | [12] |

| XYZ-I-71 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide | 119-120 | 2.27 | Not Reported | Not Reported | [13] |

| XYZ-I-73 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide | 107-108 | 3.94 | Not Reported | Not Reported | [13] |

| MDT 4 | 4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | - | - | Low | - | [14] |

| MDT 9 | 4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | - | - | High | - | [14] |

Experimental Protocols

The accurate determination and synthesis of pyrimidine derivatives are crucial for drug development. Below are detailed methodologies for key experiments.

Synthesis of Substituted Pyrimidines: General Protocol for Three-Component Condensation

Many substituted pyrimidines can be synthesized efficiently via a one-pot, three-component reaction.[6][15][16] This approach involves the condensation of a ketone, an aldehyde, and an amidine-containing compound.

-

Reactant Preparation : In a round-bottom flask, dissolve the substituted ketone (e.g., acetophenone derivative, 1 mmol) and the substituted aldehyde (e.g., benzaldehyde derivative, 1 mmol) in a suitable solvent such as ethanol or dioxane.[6][17]

-

Addition of Amidine : Add the amidine salt (e.g., metformin or benzamidine hydrochloride, 1 mmol) and a catalytic amount of a base (e.g., piperidine or sodium hydroxide) to the mixture.[6][17]

-

Reaction : Reflux the reaction mixture for several hours (typically 8-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up : After completion, concentrate the reaction mixture under reduced pressure. Cool the residue and pour it onto crushed ice.[6]

-

Isolation and Purification : Filter the resulting solid product under vacuum, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a dichloromethane/methanol mixture) to obtain the pure substituted pyrimidine.[6]

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17][18]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is a standard protocol.[13]

-

Phase Preparation : Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate.[13]

-

Compound Addition : Prepare a stock solution of the test pyrimidine derivative in a suitable solvent.[13]

-

Partitioning : Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Spike the vial with a small volume of the compound's stock solution.[13]

-

Equilibration : Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vial to ensure complete separation of the two immiscible phases.

-

Analysis : Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation : Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is also commonly used here.[13]

-

Sample Preparation : Add an excess amount of the solid pyrimidine derivative to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[13]

-

Equilibration : Seal the vial and agitate it in a shaker or stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is achieved.[13]

-

Sample Collection : After equilibration, allow the suspension to settle.

-

Filtration : Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any undissolved solid.[13]

-

Analysis : Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical instrument (e.g., HPLC-UV).

-

Calculation : The measured concentration represents the equilibrium solubility of the compound in the buffer at that temperature.

Role in Drug Development and Signaling Pathways

Substituted pyrimidines are central to modern drug discovery, often targeting key enzymes like kinases.[19] The pyrimidine scaffold can act as a bioisostere for other aromatic systems and form crucial hydrogen bonds within enzyme active sites.[19] For example, many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, used in cancer therapy, feature a substituted pyrimidine core that competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling and halting cell proliferation.[11][19]

The development of a successful drug candidate relies on the interplay between its structure, physicochemical properties, and its resulting biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ssgopalganj.in [ssgopalganj.in]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. jchemrev.com [jchemrev.com]

- 16. growingscience.com [growingscience.com]

- 17. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Chlorinated Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, synthesis, biological activities, and disposal of chlorinated pyrimidine compounds. These compounds are pivotal building blocks in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active molecules. Their inherent reactivity, while synthetically advantageous, necessitates stringent safety protocols to mitigate potential hazards. This document outlines the essential data and procedures to ensure the responsible and safe utilization of chlorinated pyrimidines in a research and development setting.

Physicochemical and Toxicological Properties

Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101 @ 23 mmHg | ~1.493 | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.[1][2][3] |

| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 176 | Not Available | Not Available |

| 2,4,6-Trichloropyrimidine | 3764-01-0 | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | 1.595 @ 20°C | Insoluble in water; Soluble in chloroform, ethyl acetate.[4][5][6][7] |

Table 2: Toxicological Data for Selected Chlorinated Pyrimidines

| Compound | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity | Skin Corrosion/ Irritation | Serious Eye Damage/ Irritation | Mutagenicity/ Carcinogenicity |

| 2,4-Dichloropyrimidine | No data available.[8] | No data available.[8] | Causes respiratory tract irritation.[4][9] | Causes skin irritation.[4][9] Human skin sensitizer.[1] | Causes serious eye irritation.[4][9] | No data available for carcinogenicity.[8] Halogenated pyrimidines can be mutagenic.[1][10] |

| 4,6-Dichloropyrimidine | > 200 mg/kg (rat)[11] | > 400 - < 2000 mL/kg (rat)[11] | No data available. | Irritating. | Irritating. | No data available. |

| 2,4,6-Trichloropyrimidine | Fatal if swallowed (GHS Category 1/2); Harmful if swallowed (GHS Category 4).[12] | Fatal in contact with skin (GHS Category 1/2); Harmful in contact with skin (GHS Category 4).[12] | Fatal if inhaled (GHS Category 1/2).[12] | Causes severe skin burns and eye damage.[12] | Causes serious eye irritation.[12] | No data available. |

Occupational Exposure Limits (OELs) for specific chlorinated pyrimidine compounds have not been established by major regulatory bodies such as OSHA or ACGIH. Therefore, it is imperative to handle these compounds with a high degree of caution and to minimize exposure through engineering controls and personal protective equipment.

Safety and Handling

Given the hazardous nature of chlorinated pyrimidines, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following PPE is recommended for handling chlorinated pyrimidines:

-

Eye and Face Protection: Tight-sealing safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves such as disposable nitrile gloves for short-term contact are suitable. For prolonged handling, neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.

-

Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.

-

Respiratory Protection: All handling of solid and liquid chlorinated pyrimidines should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust in a poorly ventilated area, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Handling and Storage

-

Handling:

-

Storage:

Spill Management and Waste Disposal

-

Spill Management:

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described above.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste.

-